1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
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Overview
Description
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is an organic compound that features a cyclopropane ring, a tetrahydroquinoline core, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the aldehyde and tetrahydroquinoline moieties. The reaction conditions often involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring and aldehyde group are key functional groups that contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. Its combination of a cyclopropane ring and a tetrahydroquinoline core also contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C15H17NO2/c1-10-8-12(9-17)13-4-2-3-5-14(13)16(10)15(18)11-6-7-11/h2-5,9-12H,6-8H2,1H3 |
InChI Key |
AHDPIFMVEJIYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3CC3)C=O |
Origin of Product |
United States |
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